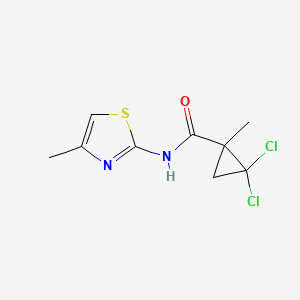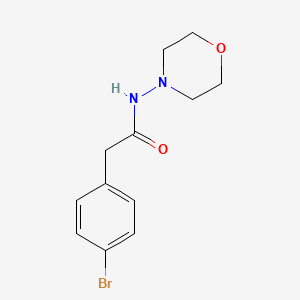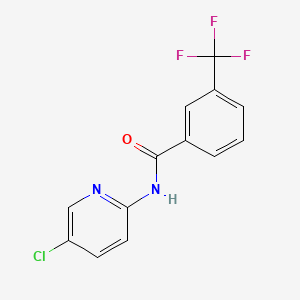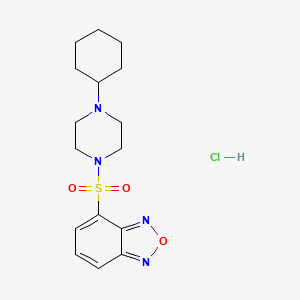
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Descripción general
Descripción
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H10Cl2N2OS and its molecular weight is 265.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.9890895 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific compound and its targets.
Pharmacokinetics
The physical and chemical properties of thiazole compounds can influence their pharmacokinetics . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the compound’s bioavailability and distribution in the body.
Result of Action
Thiazole compounds can have a range of biological effects, depending on their specific targets and mode of action . For example, some thiazole compounds have been shown to have significant analgesic and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of thiazole compounds .
Propiedades
IUPAC Name |
2,2-dichloro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-3-15-7(12-5)13-6(14)8(2)4-9(8,10)11/h3H,4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNKHJBWUMGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179681.png)
![5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4179687.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B4179698.png)

![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4179716.png)
![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4179731.png)
![2-(3-METHYL-4-NITROPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4179743.png)


![2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B4179769.png)
![(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4179778.png)
METHANONE](/img/structure/B4179779.png)

